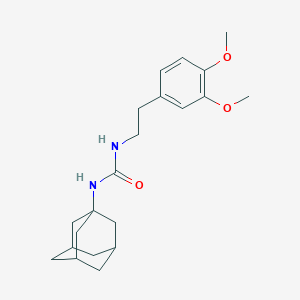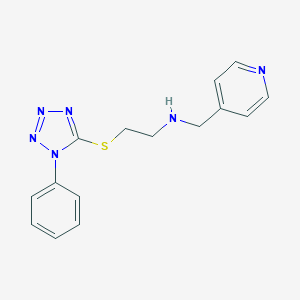
N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” is a synthetic organic compound that features a urea backbone with adamantane and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” typically involves the reaction of an adamantane derivative with a dimethoxyphenyl ethylamine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The adamantane group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane group could enhance the compound’s stability and bioavailability, while the dimethoxyphenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(adamantan-1-yl)-3-[2-(4-methoxyphenyl)ethyl]-
- Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dihydroxyphenyl)ethyl]-
- Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)propyl]-
Uniqueness
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” is unique due to the specific combination of the adamantane and dimethoxyphenyl groups. This combination may confer distinct physicochemical properties, such as enhanced stability, solubility, and biological activity, compared to similar compounds.
Properties
CAS No. |
372507-41-0 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C21H30N2O3/c1-25-18-4-3-14(10-19(18)26-2)5-6-22-20(24)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H2,22,23,24) |
InChI Key |
KJIQNGVWRLEYGX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)benzyl]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496491.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B496493.png)

![N-(2-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496496.png)
SULFANYL]PROPYL})AMINE](/img/structure/B496498.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496500.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496501.png)
SULFANYL]PROPYL})AMINE](/img/structure/B496503.png)
![Ethyl 5-[(3-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496504.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496505.png)
![{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE](/img/structure/B496506.png)
![N-(4-methylbenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496507.png)
![N-(3-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496508.png)
![({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B496510.png)
